molecular formula C18H15BrN2O2S B2442209 N-(4-Bromo-6-methylbenzo[d]thiazol-2-yl)-2-(2,3-dihydrobenzofuran-5-yl)acetamide CAS No. 2216753-63-6

N-(4-Bromo-6-methylbenzo[d]thiazol-2-yl)-2-(2,3-dihydrobenzofuran-5-yl)acetamide

Cat. No. B2442209
CAS RN: 2216753-63-6
M. Wt: 403.29
InChI Key: YTGIMOIHUXPIJC-UHFFFAOYSA-N
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Description

N-(4-Bromo-6-methylbenzo[d]thiazol-2-yl)-2-(2,3-dihydrobenzofuran-5-yl)acetamide, also known as BMBTA, is a chemical compound that has been studied for its potential therapeutic applications. This compound has been synthesized using various methods and has been found to exhibit interesting biological activities.

Mechanism of Action

The mechanism of action of N-(4-Bromo-6-methylbenzo[d]thiazol-2-yl)-2-(2,3-dihydrobenzofuran-5-yl)acetamide is not fully understood, but it has been suggested that it may act by inhibiting certain enzymes or signaling pathways involved in the development and progression of diseases. For example, N-(4-Bromo-6-methylbenzo[d]thiazol-2-yl)-2-(2,3-dihydrobenzofuran-5-yl)acetamide has been reported to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression and have been implicated in the development of cancer and other diseases.
Biochemical and Physiological Effects:
N-(4-Bromo-6-methylbenzo[d]thiazol-2-yl)-2-(2,3-dihydrobenzofuran-5-yl)acetamide has been found to exhibit various biochemical and physiological effects. For example, it has been reported to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of fungi, and reduce inflammation. N-(4-Bromo-6-methylbenzo[d]thiazol-2-yl)-2-(2,3-dihydrobenzofuran-5-yl)acetamide has also been found to improve glucose tolerance and insulin sensitivity in animal models of diabetes.

Advantages and Limitations for Lab Experiments

N-(4-Bromo-6-methylbenzo[d]thiazol-2-yl)-2-(2,3-dihydrobenzofuran-5-yl)acetamide has several advantages for lab experiments. It is relatively easy to synthesize, and its biological activities can be easily tested using various assays. However, there are also some limitations to its use. For example, N-(4-Bromo-6-methylbenzo[d]thiazol-2-yl)-2-(2,3-dihydrobenzofuran-5-yl)acetamide has relatively low solubility in water, which may limit its use in certain assays. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for the study of N-(4-Bromo-6-methylbenzo[d]thiazol-2-yl)-2-(2,3-dihydrobenzofuran-5-yl)acetamide. One potential direction is the development of N-(4-Bromo-6-methylbenzo[d]thiazol-2-yl)-2-(2,3-dihydrobenzofuran-5-yl)acetamide-based drugs for the treatment of cancer, diabetes, and other diseases. Another direction is the investigation of its mechanism of action and potential side effects. Additionally, further studies are needed to optimize the synthesis of N-(4-Bromo-6-methylbenzo[d]thiazol-2-yl)-2-(2,3-dihydrobenzofuran-5-yl)acetamide and improve its solubility and bioavailability.

Synthesis Methods

The synthesis of N-(4-Bromo-6-methylbenzo[d]thiazol-2-yl)-2-(2,3-dihydrobenzofuran-5-yl)acetamide has been reported in several studies. One of the most commonly used methods involves the reaction of 4-bromo-6-methylbenzothiazole-2-amine with 2-(2,3-dihydrobenzofuran-5-yl)acetic acid in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in a suitable solvent.

Scientific Research Applications

N-(4-Bromo-6-methylbenzo[d]thiazol-2-yl)-2-(2,3-dihydrobenzofuran-5-yl)acetamide has been found to exhibit various biological activities that make it a potential candidate for drug development. It has been reported to have anticancer, antidiabetic, anti-inflammatory, and antifungal activities. Several studies have investigated the mechanism of action of N-(4-Bromo-6-methylbenzo[d]thiazol-2-yl)-2-(2,3-dihydrobenzofuran-5-yl)acetamide and its potential use in the treatment of various diseases.

properties

IUPAC Name

N-(4-bromo-6-methyl-1,3-benzothiazol-2-yl)-2-(2,3-dihydro-1-benzofuran-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN2O2S/c1-10-6-13(19)17-15(7-10)24-18(21-17)20-16(22)9-11-2-3-14-12(8-11)4-5-23-14/h2-3,6-8H,4-5,9H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTGIMOIHUXPIJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)Br)N=C(S2)NC(=O)CC3=CC4=C(C=C3)OCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Bromo-6-methylbenzo[d]thiazol-2-yl)-2-(2,3-dihydrobenzofuran-5-yl)acetamide

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